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6-Chloro-2-methoxy-N-methylnicotinamide
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Overview
Description
6-Chloro-2-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol It is a derivative of nicotinamide, featuring a chloro substituent at the 6-position and a methoxy group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-methylnicotinamide typically involves the chlorination of 2-methoxy-N-methylnicotinamide. One common method includes the reaction of 2-methoxy-N-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
6-Chloro-2-methoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylnicotinamide: Similar structure but lacks the methoxy group.
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide: Contains a bromo substituent instead of chloro.
Uniqueness
6-Chloro-2-methoxy-N-methylnicotinamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-7(12)5-3-4-6(9)11-8(5)13-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
WIWGCYXUCCJPND-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(C=C1)Cl)OC |
Origin of Product |
United States |
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